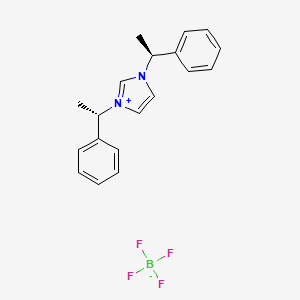
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is a compound belonging to the class of imidazolium salts. These salts are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of two (S)-1-phenylethyl groups attached to the imidazolium ring, making it chiral. The tetrafluoroborate anion provides stability to the cationic imidazolium structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of glyoxal with two equivalents of (S)-1-phenylethylamine in the presence of paraformaldehyde and aqueous tetrafluoroboric acid (HBF4). This reaction forms the intermediate N,N’-diarylethylenediimine.
Cyclization: The intermediate is then cyclized to form the imidazolium ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can significantly increase the yield and reduce reaction times. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions, where the tetrafluoroborate anion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylethyl groups.
Coordination Chemistry: The imidazolium cation can coordinate with transition metals, forming stable complexes.
Common Reagents and Conditions
Nucleophiles: Halides, cyanides, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazolium salts, while oxidation and reduction reactions can modify the phenylethyl groups.
Wissenschaftliche Forschungsanwendungen
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate has several scientific research applications:
Catalysis: The compound is used as a ligand in transition metal catalysis, enhancing the efficiency of various organic transformations.
Ionic Liquids: It serves as a component in the formulation of ionic liquids, which are used in green chemistry for their low volatility and high thermal stability.
Biological Studies: The chiral nature of the compound makes it useful in studying enantioselective processes and chiral recognition in biological systems.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate involves its interaction with various molecular targets:
Coordination with Metals: The imidazolium cation can coordinate with transition metals, forming stable complexes that can act as catalysts in various chemical reactions.
Chiral Recognition: The (S)-1-phenylethyl groups provide chiral centers that can interact with other chiral molecules, facilitating enantioselective processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diethylimidazolium tetrafluoroborate: Similar in structure but with ethyl groups instead of phenylethyl groups.
1,3-Dimethylimidazolium tetrafluoroborate: Contains methyl groups instead of phenylethyl groups.
1,3-Dibenzylimidazolium tetrafluoroborate: Features benzyl groups instead of phenylethyl groups.
Uniqueness
1,3-Bis((S)-1-phenylethyl)-1H-imidazol-3-ium tetrafluoroborate is unique due to its chiral nature, which allows it to participate in enantioselective processes. The presence of phenylethyl groups also enhances its ability to form stable complexes with transition metals, making it a valuable compound in catalysis and material science.
Eigenschaften
Molekularformel |
C19H21BF4N2 |
|---|---|
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
1,3-bis[(1S)-1-phenylethyl]imidazol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C19H21N2.BF4/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;2-1(3,4)5/h3-17H,1-2H3;/q+1;-1/t16-,17-;/m0./s1 |
InChI-Schlüssel |
OCNADXKOLPPVOF-QJHJCNPRSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C[C@@H](C1=CC=CC=C1)N2C=C[N+](=C2)[C@@H](C)C3=CC=CC=C3 |
Kanonische SMILES |
[B-](F)(F)(F)F.CC(C1=CC=CC=C1)N2C=C[N+](=C2)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















